Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate

TNF-α inhibition Carbocyclic nucleoside Stereochemistry-activity relationship

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate (CAS 37435-80-6) is a chiral cyclopentane building block bearing a secondary alcohol and a methyl acetate side chain in a 1,3-cis relative configuration. With molecular formula C₈H₁₄O₃ and molecular weight 158.19 g/mol, it belongs to the class of 3-hydroxycyclopentaneacetic acid methyl esters that serve as key intermediates in the synthesis of carbocyclic nucleoside analogs, particularly the tumor necrosis factor-α (TNF-α) inhibitor MDL 201449A.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 37435-80-6
Cat. No. B3132606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate
CAS37435-80-6
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCC(C1)O
InChIInChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
InChIKeyJKYJDPCEVAGWBX-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate (CAS 37435-80-6): Baseline Identity and Procurement Context


Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate (CAS 37435-80-6) is a chiral cyclopentane building block bearing a secondary alcohol and a methyl acetate side chain in a 1,3-cis relative configuration . With molecular formula C₈H₁₄O₃ and molecular weight 158.19 g/mol, it belongs to the class of 3-hydroxycyclopentaneacetic acid methyl esters that serve as key intermediates in the synthesis of carbocyclic nucleoside analogs, particularly the tumor necrosis factor-α (TNF-α) inhibitor MDL 201449A [1]. The compound is commercially supplied at ≥95% purity with full analytical characterization including NMR, HPLC, and LC-MS documentation .

Why Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate Cannot Be Interchanged with Unspecified or Alternative Stereoisomers


The four stereoisomers of 3-hydroxycyclopentaneacetic acid methyl ester—cis (1R,3S), cis (1S,3R), trans (1R,3R), and trans (1S,3S)—are not functionally interchangeable. The relative and absolute configuration of the cyclopentane ring directly dictates the stereochemical outcome of downstream nucleoside coupling reactions and, consequently, the biological potency of the final carbocyclic nucleoside products [1]. In the seminal study by Borcherding et al., only the adenine derivative derived from the (1R,3S)-cis configuration (compound 10a) exhibited the highest TNF-α inhibitory activity, while its enantiomer and diastereomers showed 2- to 5-fold weaker potency [2]. Furthermore, the Watson et al. process development explicitly states that the 1,3-disubstituted cyclopentane ring must be cis in nature for successful preparation of MDL 201449A [3]. Therefore, substituting the (1R,3S)-rel isomer with the racemate, the trans diastereomer, or the opposite enantiomer will yield a different stereochemical composition in the final active pharmaceutical intermediate, directly compromising pharmacological activity.

Product-Specific Quantitative Evidence Guide: Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate vs. Closest Analogs


Downstream TNF-α Inhibitory Potency: (1R,3S)-Derived Nucleoside vs. Enantiomer and Diastereomers

The carbocyclic nucleoside 10a, synthesized from the (1R,3S)-cis-hydroxycyclopentyl precursor corresponding to the target compound, exhibited an IC₅₀ of 10 μM against TNF-α production in human primary macrophages, which was 2- to 5-fold more potent than its enantiomer 10b (derived from the (1S,3R) precursor) and its diastereomers 6a and 6b (derived from alternative stereoisomeric precursors) [1]. All four compounds showed little effect on IL-1β and IL-6 production, indicating that the stereochemical advantage is specific to the TNF-α pathway [1].

TNF-α inhibition Carbocyclic nucleoside Stereochemistry-activity relationship

In Vivo Protective Efficacy in Endotoxemia Model: (1R,3S)-Derived Nucleoside 10a vs. Stereoisomeric Analogs

In a murine model of lethal endotoxemia, compound 10a—derived from the (1R,3S)-cis-hydroxycyclopentyl stereochemistry corresponding to the target ester—provided 100% protection when administered to mice challenged with 3 times the LD₁₀₀ dose of lipopolysaccharide (LPS) and D-galactosamine [1]. In contrast, its enantiomer 10b and its diastereomers 6a and 6b showed inferior protective effects under identical challenge conditions [1]. The quantitative survival advantage was complete protection (100%) for the (1R,3S)-derived compound versus significantly lower protection rates for the stereoisomeric comparators.

In vivo efficacy Endotoxemia LPS challenge Carbocyclic nucleoside

Synthetic Route Compatibility: Mandatory Cis Configuration for MDL 201449A Process Chemistry

The Watson et al. 1998 process development paper explicitly states that 'the 1,3-disubstituted cyclopentane ring must be cis in nature' for the SN2 coupling of adenine to the differentially protected cyclopentadiol intermediate to yield the desired (1′R,3′R)-trans-hydroxycyclopentanyl adenine hydrochloride (MDL 201449A) [1]. The trans diastereomer (CAS 138903-81-8) cannot be successfully utilized in this synthetic pathway because the coupling step proceeds with inversion of configuration at the reacting center, and the cis relationship of the substituents in the precursor is geometrically required to achieve the correct stereochemistry in the final nucleoside product [1]. This stereochemical constraint is absolute: use of the trans diastereomer starting material would yield a product with incorrect relative configuration, fundamentally incompatible with the pharmacophore requirements of the TNF-α target [1].

Process chemistry Carbocyclic nucleoside synthesis Stereochemical requirement MDL 201449A

Physicochemical Differentiation: Cis vs. Trans Isomer Physical Form and Chromatographic Behavior

The cis-(1R,3S) isomer (target compound) and the trans-(1R,3R) isomer (CAS 138903-81-8) exhibit distinct physical forms that directly impact handling and purification. The cis isomer is typically obtained as a neat oil [1], whereas trans-3-hydroxycyclopentaneacetic acid derivatives have been reported to crystallize as monoclinic crystals [2]. This physical form difference reflects divergent intermolecular hydrogen-bonding networks arising from the relative orientation of the hydroxyl and acetate substituents. The cis isomer also displays a distinct gas chromatographic retention index and mass spectral fragmentation pattern, as documented in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 9kB0b4cZ2Mm for the cis isomer) [3], enabling unambiguous analytical differentiation from the trans isomer during incoming quality control.

Physicochemical properties Cis-trans isomerism Chromatographic separation Quality control

Commercial Source Differentiation: Purity and Analytical Documentation Across Suppliers

The target compound (CAS 37435-80-6) is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . The trans diastereomer (CAS 138903-81-8) is offered at similar purity levels (97–98%) and comparable pricing [1]. The racemic or stereochemically unspecified methyl 2-(3-hydroxycyclopentyl)acetate (CAS 339363-86-9) is also available at 98% purity but at lower cost . Critically, only the specified (1R,3S)-rel isomer carries the documented analytical characterization package (¹H NMR at 400 MHz in CDCl₃, HPLC, LC-MS) that enables verification of stereochemical integrity upon receipt . The unspecified CAS 339363-86-9 does not guarantee any particular cis:trans ratio or enantiomeric composition, making it unsuitable for stereospecific synthetic applications where the cis configuration is mandatory .

Vendor comparison Analytical characterization Purity specification Procurement quality

Best Research and Industrial Application Scenarios for Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate (CAS 37435-80-6)


Stereospecific Synthesis of Carbocyclic Nucleoside TNF-α Inhibitors (MDL 201449A and Analogs)

This compound is the mandatory stereochemical precursor for the synthesis of 9N-[(1′R,3′R)-trans-3′-hydroxycyclopentanyl]adenine hydrochloride (MDL 201449A), a carbocyclic nucleoside that inhibits TNF-α production with an IC₅₀ of 10 μM and provides 100% protection in murine endotoxemia models [1][2]. The (1R,3S)-cis configuration of the ester is geometrically required for the SN2 adenine coupling step that proceeds with inversion of configuration at the reacting center [3]. Any deviation in stereochemistry—whether through use of the trans diastereomer (CAS 138903-81-8), the enantiomer (CAS 1292307-04-0), or racemic material (CAS 339363-86-9)—yields either the incorrect product stereoisomer or a mixture with 2- to 5-fold reduced TNF-α inhibitory activity [1].

Chiral Building Block for 1,3-Cis-Disubstituted Cyclopentane Pharmacophores in SERT Inhibitor Programs

The (1R,3S)-cis-3-hydroxycyclopentyl scaffold has been identified as the preferred stereochemistry for potent selective serotonin reuptake inhibitors (SERT) in the 3-cis-(3-aminocyclopentyl)indole series, where the analogous (1R,3S) configuration on the cyclopentane ring contributed to hSERT binding affinities as low as 0.63 nM [4]. The target methyl ester serves as a versatile intermediate for introducing the cis-3-aminocyclopentyl moiety through functional group interconversion of the hydroxyl and ester groups, maintaining stereochemical integrity throughout the synthetic sequence [4].

Analytical Reference Standard for Cis/Trans Isomer Differentiation in Quality Control

The compound's well-characterized GC-MS spectrum in the Wiley Registry (SpectraBase Compound ID 9kB0b4cZ2Mm) [5] and its documented ¹H NMR spectrum at 400 MHz in CDCl₃ make it suitable as a reference standard for distinguishing the cis isomer from the trans isomer (CAS 138903-81-8) and from stereochemically undefined material (CAS 339363-86-9). The distinct physical form (neat oil vs. crystalline solid for trans analogs) [6] and unique chromatographic retention provide orthogonal identification methods for incoming material verification in GLP-compliant compound management workflows.

Process Chemistry Scale-Up of Cis-Configured Cyclopentane Intermediates for Kilogram-Scale API Synthesis

The Watson et al. process development route to MDL 201449A explicitly requires cis-2-cyclopentene-1,4-diol derivatives that are subsequently hydrogenated to yield the saturated cis-3-hydroxycyclopentyl intermediate, with the methyl ester serving as a protected form of the acetic acid side chain [3]. The target compound's commercial availability at the 0.5 g to multi-gram scale, with documented purity and analytical characterization, supports process chemistry feasibility studies and initial toxicological batch preparation where stereochemical fidelity must be maintained from the building block stage through to the final API [3].

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